molecular formula C14H18FN3O2 B5046429 1-(4-fluoro-2-nitro-5-pyrrolidin-1-ylphenyl)pyrrolidine

1-(4-fluoro-2-nitro-5-pyrrolidin-1-ylphenyl)pyrrolidine

Cat. No.: B5046429
M. Wt: 279.31 g/mol
InChI Key: PGCQFXACTKKIIZ-UHFFFAOYSA-N
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Description

1-(4-fluoro-2-nitro-5-pyrrolidin-1-ylphenyl)pyrrolidine is a compound that features a pyrrolidine ring substituted with a fluorine atom and a nitro group. This compound is part of a broader class of pyrrolidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Chemical Reactions Analysis

1-(4-fluoro-2-nitro-5-pyrrolidin-1-ylphenyl)pyrrolidine can undergo various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and other nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(4-fluoro-2-nitro-5-pyrrolidin-1-ylphenyl)pyrrolidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-fluoro-2-nitro-5-pyrrolidin-1-ylphenyl)pyrrolidine involves its interaction with specific molecular targets. The compound’s fluorine and nitro groups play a crucial role in its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

1-(4-fluoro-2-nitro-5-pyrrolidin-1-ylphenyl)pyrrolidine can be compared with other pyrrolidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrrolidine derivatives .

Properties

IUPAC Name

1-(4-fluoro-2-nitro-5-pyrrolidin-1-ylphenyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN3O2/c15-11-9-14(18(19)20)13(17-7-3-4-8-17)10-12(11)16-5-1-2-6-16/h9-10H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGCQFXACTKKIIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=C(C=C2[N+](=O)[O-])F)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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